4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide
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Overview
Description
4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide is a heterocyclic compound that belongs to the thiazolidine family Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide typically involves the reaction of 4-aminobenzoic acid with benzyl isothiocyanate, followed by cyclization with chloroacetic acid. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as zinc chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and sonochemistry can be employed to enhance reaction efficiency and yield . Green chemistry approaches, including the use of non-toxic solvents and reusable catalysts, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiazolidine ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. It can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors to induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazole: Exhibits antimicrobial and anti-inflammatory activities.
Thiazolidinone: Shows a wide range of pharmacological properties, including anticancer and antiviral activities.
Uniqueness
4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide is unique due to its specific structure, which allows it to exhibit a combination of biological activities not commonly found in other thiazolidine derivatives. Its benzyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy .
Properties
Molecular Formula |
C17H16N2O2S |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide |
InChI |
InChI=1S/C17H16N2O2S/c18-16(21)13-6-8-14(9-7-13)17-19(15(20)11-22-17)10-12-4-2-1-3-5-12/h1-9,17H,10-11H2,(H2,18,21) |
InChI Key |
NBTRTDRPWIOOKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)N)CC3=CC=CC=C3 |
Origin of Product |
United States |
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